Monoethanolammonium 2-mercaptobenzothiazole
CAS No.: 5902-85-2
Cat. No.: VC21253255
Molecular Formula: C9H12N2OS2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5902-85-2 |
|---|---|
| Molecular Formula | C9H12N2OS2 |
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | 2-aminoethanol;3H-1,3-benzothiazole-2-thione |
| Standard InChI | InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |
| Standard InChI Key | BGZRCNAAUWQNRX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)S.C(CO)N |
| SMILES | C1=CC=C2C(=C1)NC(=S)S2.C(CO)N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=S)S2.C(CO)N |
Introduction
Chemical Structure and Fundamental Properties
Structural Characteristics
Monoethanolammonium 2-mercaptobenzothiazole is a salt formed when the acidic hydrogen from 2-mercaptobenzothiazole (MBT) transfers to the nitrogen of monoethanolamine. The parent compound, 2-mercaptobenzothiazole, has a planar structure with a C=S double bond, making the name "mercaptobenzothiazole" somewhat of a misnomer . The more appropriate name for the parent compound could be "benzothiazoline-2-thione," as it predominantly exists in the thione/dithiocarbamate form rather than the thiol tautomer .
In the salt formation process, the hydrogen that appears on the nitrogen in the solid state, gas phase, and in solution of the parent compound likely dissociates to form an ionic bond with the protonated monoethanolamine . This results in a structure where the negative charge is delocalized across the benzothiazole system.
Physical and Chemical Properties
The physical properties of Monoethanolammonium 2-mercaptobenzothiazole differ from its parent compound due to its salt nature. While MBT is a white solid that is insoluble in water but dissolves upon addition of base (reflecting deprotonation), the monoethanolammonium salt would be expected to exhibit enhanced water solubility . This improved solubility profile makes it potentially more suitable for certain pharmaceutical and agricultural applications where aqueous formulations are preferred.
Synthesis and Production Methods
Theoretical Synthesis Pathways
The synthesis of Monoethanolammonium 2-mercaptobenzothiazole would likely involve a simple acid-base neutralization reaction between 2-mercaptobenzothiazole and monoethanolamine. The process would begin with the synthesis of 2-mercaptobenzothiazole through established routes.
The parent compound (MBT) can be synthesized through several methods:
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Industrial route: High-temperature reaction of aniline and carbon disulfide in the presence of sulfur :
C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S -
Traditional route: Reaction of 2-aminothiophenol with carbon disulfide :
C₆H₄(NH₂)SH + CS₂ → C₆H₄(NH)SC=S + H₂S -
Alternative routes: Reactions of carbon disulfide with 2-aminophenol or sodium hydrosulfide with chlorobenzothiazole .
Once 2-mercaptobenzothiazole is synthesized, it would be reacted with monoethanolamine to form the desired salt. This reaction would typically proceed in a suitable solvent under controlled conditions to ensure complete salt formation.
Industrial Production Considerations
Industrial production of Monoethanolammonium 2-mercaptobenzothiazole would need to account for optimization of reaction conditions, purification processes, and quality control measures. Mathematical modeling approaches similar to those developed for MBT production could potentially be adapted for the salt form . These models would need to account for the additional salt formation step and any associated thermodynamic and kinetic parameters.
| Compound Structure | Substituents | Protection Against Edema (%) | Dose (mg/kg) |
|---|---|---|---|
| 4-oxothiazolidines (17) | R₁ = H, R₂ = 3-Cl | 38.8-44.4 | 50 |
| 5-arylidenes (18) | R₁ = CH₃, R₂ = 4-Cl-C₆H₄, R₃ = CH₃, R₄ = 4-Cl-C₆H₄ | 38.8-44.4 | 50 |
| 5-arylidenes (18) | R₁ = H, R₂ = 4-Cl-C₆H₄, R₃ = H, R₄ = 4-Cl-C₆H₄ | 38.8-44.4 | 50 |
| 4-oxothiazolidines (17) | R₁ = CH₃, R₂ = 4-CH₃O | Inactive | 50 |
| 5-arylidenes (18) | R₁ = CH₃, R₂ = 2,4-(NO₂)₂-C₆H₃, R₃ = CH₃, R₄ = 2,4-(NO₂)₂-C₆H₃ | Inactive | 50 |
Recent research on bis-heterocycles encompassing 2-mercaptobenzothiazole and 1,2,3-triazoles has revealed that the aromatic ring attached to the triazolyl moiety is essential for potential anti-inflammatory activity, with electron-withdrawing groups substituted at the para position exhibiting particularly potent effects compared to the standard drug ibuprofen .
Anthelmintic Properties
2-Mercaptobenzothiazoles have been identified as promising anthelmintic agents, a property that could be maintained or modified in the Monoethanolammonium salt form. 2-alkylthio-5/6-isothiocyanobenzothiazoles have proven effective against parasites like Hymenolepsis nana, Nematospiroides dubius, Fasciola hepatica, and Ascaridia galli .
Similarly, substituted phenoxyacetyl and propionyl-2-mercaptobenzothiazoles, particularly those containing 2,4,6-trichloro or 2,4,6-tribromo groups in the phenyl ring with a propionyl linker between aryloxy and the MBT ring, have demonstrated significant anthelmintic activity, clearing 40–70% of worms in hamsters infested with Ancyclostoma ceylanicum and Nipostrongylus brasiliensis .
| Substituent at Position 6 | Inhibition of HeLa Cells (%) | Concentration (μM) | Effect on Normal MRC-5 Cells |
|---|---|---|---|
| CF₃ | ~80 | 100 | Minimal cytotoxicity |
| NO₂ | ~80 | 100 | Minimal cytotoxicity |
Mechanism of Action and Structure-Activity Relationships
Structure-Activity Relationships
Analysis of structure-activity relationships from studies on various 2-mercaptobenzothiazole derivatives provides insights that may apply to the monoethanolammonium salt form:
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Antimicrobial activity is enhanced by specific substituents:
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6-Cl or 6,7-dimethyl substituents on chroman-4-one moieties improve activity against Gram-positive bacteria
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Phenyl or 4-chlorophenyl substituents at the fourth position of azetidinone nucleus strengthen antibacterial properties
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3,5-dinitro or 2,4-dinitro groups on the benzene ring significantly improve activity against Mycobacterium species
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Anti-inflammatory properties are influenced by:
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Anticancer activity correlates with:
These structure-activity relationships could guide the development of optimized derivatives of Monoethanolammonium 2-mercaptobenzothiazole for specific therapeutic applications.
Industrial Applications and Practical Uses
Antimicrobial Additives
Given the established antimicrobial properties of MBT derivatives, Monoethanolammonium 2-mercaptobenzothiazole could potentially serve as an effective antimicrobial additive in various industrial products such as coatings, plastics, and textiles. The improved solubility profile of the salt form could facilitate incorporation into water-based formulations, expanding its potential applications.
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